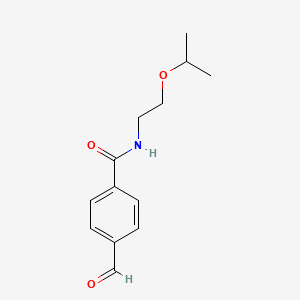
4-Formyl-N-(2-isopropoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-N-(2-isopropoxyethyl)benzamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is primarily used as a linker for antibody-drug conjugation (ADC), which is a targeted cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-isopropoxyethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-isopropoxyethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N-(2-isopropoxyethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Formyl-N-(2-isopropoxyethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)-N-(2-isopropoxyethyl)benzamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
4-Formyl-N-(2-isopropoxyethyl)benzamide is widely used in scientific research, particularly in the field of targeted cancer therapy. Its primary application is as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. This compound is also used in the development of novel therapeutic agents and in the study of drug delivery systems.
Mechanism of Action
As a linker in ADCs, 4-Formyl-N-(2-isopropoxyethyl)benzamide plays a crucial role in connecting the antibody to the cytotoxic drug. The mechanism involves the formation of a stable covalent bond between the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity.
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-N-(2-methoxyethyl)benzamide
- 4-Formyl-N-(2-ethoxyethyl)benzamide
- 4-Formyl-N-(2-propoxyethyl)benzamide
Uniqueness
4-Formyl-N-(2-isopropoxyethyl)benzamide is unique due to its specific isopropoxyethyl group, which provides distinct steric and electronic properties. These properties can influence the stability and reactivity of the compound, making it particularly suitable for use as a linker in ADCs.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-formyl-N-(2-propan-2-yloxyethyl)benzamide |
InChI |
InChI=1S/C13H17NO3/c1-10(2)17-8-7-14-13(16)12-5-3-11(9-15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,14,16) |
InChI Key |
NBIHWEMAJNWGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















